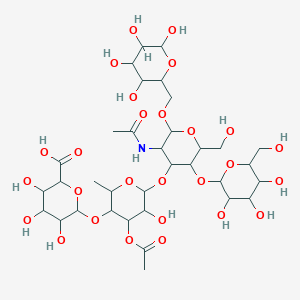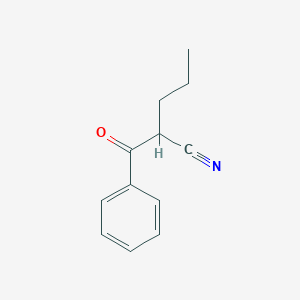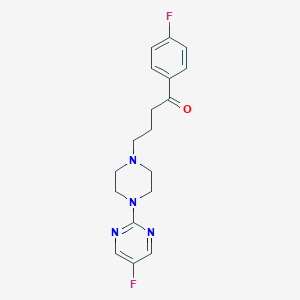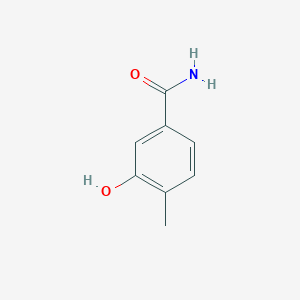![molecular formula C15H20N2O B159580 N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide CAS No. 133658-30-7](/img/structure/B159580.png)
N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide, also known as JDTic, is a selective kappa opioid receptor antagonist. This compound has gained attention in the field of pharmacology due to its potential therapeutic applications. JDTic has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide acts as a selective kappa opioid receptor antagonist, which blocks the binding of endogenous opioids to the receptor. This results in a decrease in the release of dopamine, which is involved in the reward pathway. N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide has been shown to decrease the reinforcing effects of drugs of abuse, including cocaine, nicotine, and alcohol.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to decrease drug-seeking behavior in animal models of addiction. N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide has also been shown to have antidepressant-like effects and anxiolytic effects in animal models. Additionally, N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide has been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide is its selective affinity for kappa opioid receptors, which allows for specific targeting of this receptor. However, one of the limitations of N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide is its high cost, which may limit its use in lab experiments. Additionally, N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide has a long half-life, which may complicate the interpretation of results in animal models.
Direcciones Futuras
There are several future directions for N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide research. One direction is the investigation of N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide as a potential treatment for addiction, depression, anxiety, and pain management in humans. Another direction is the investigation of N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide in combination with other drugs for potential synergistic effects. Additionally, further research is needed to understand the long-term effects of N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide on behavior and physiology.
Métodos De Síntesis
N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide can be synthesized using various methods. One of the methods involves the reaction of 2-methylbenzaldehyde with cyclohexanone to form 2-methylcyclohexanone. The resulting compound is then reacted with methylamine to form N-methyl-2-methylcyclohexanamine. The final step involves the reaction of N-methyl-2-methylcyclohexanamine with 3-chloropropionyl chloride to form N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have a selective affinity for kappa opioid receptors, which are involved in pain management, addiction, and mood regulation. N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide has been studied for its potential use in the treatment of drug addiction, depression, anxiety, and pain management.
Propiedades
Número CAS |
133658-30-7 |
|---|---|
Nombre del producto |
N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide |
Fórmula molecular |
C15H20N2O |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide |
InChI |
InChI=1S/C15H20N2O/c1-11-4-2-3-5-14(11)16-15(18)13-10-17-8-6-12(13)7-9-17/h2-5,12-13H,6-10H2,1H3,(H,16,18) |
Clave InChI |
ARDMWEFOHGFBSK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2CN3CCC2CC3 |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2CN3CCC2CC3 |
Sinónimos |
2'-methyl-3-quinuclidinylanilide EO 199 EO-199 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B159503.png)



![7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B159508.png)


![(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one](/img/structure/B159515.png)


